molecular formula C14H22O3 B14360706 Ethyl 2-cyclohexyl-2-hydroxyhex-3-ynoate CAS No. 92957-00-1

Ethyl 2-cyclohexyl-2-hydroxyhex-3-ynoate

Cat. No.: B14360706
CAS No.: 92957-00-1
M. Wt: 238.32 g/mol
InChI Key: JPUKEWFUCFYBIJ-UHFFFAOYSA-N
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Description

Ethyl 2-cyclohexyl-2-hydroxyhex-3-ynoate ( 92957-00-1) is a chemical compound with the molecular formula C 14 H 22 O 3 and a molecular weight of 238.32 g/mol . This structure features a hydroxy group and an alkyne function within an ester molecule, making it a potential intermediate for synthesizing more complex organic molecules. Compounds with similar α-hydroxy ester and ynoate functional groups are of significant interest in materials science research, such as in the development of specialized additives like antifoggants for photothermographic and thermographic elements . The cyclohexyl substituent contributes significant lipophilicity, which can influence the compound's solubility and binding properties in various systems. Researchers value this scaffold for its versatility in organic synthesis, where it can undergo transformations typical of alcohols, alkynes, and esters. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

92957-00-1

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

ethyl 2-cyclohexyl-2-hydroxyhex-3-ynoate

InChI

InChI=1S/C14H22O3/c1-3-5-11-14(16,13(15)17-4-2)12-9-7-6-8-10-12/h12,16H,3-4,6-10H2,1-2H3

InChI Key

JPUKEWFUCFYBIJ-UHFFFAOYSA-N

Canonical SMILES

CCC#CC(C1CCCCC1)(C(=O)OCC)O

Origin of Product

United States

Preparation Methods

Corey-Fuchs Alkyne Synthesis

The Corey-Fuchs method provides a robust pathway to introduce the alkyne functionality. Ethyl 2-cyclohexyl-2-ketohexanoate undergoes treatment with CBr₄ and PPh₃ in dichloromethane, followed by elimination with KOtBu to yield the corresponding alkyne. Subsequent hydroxylation via hydroboration-oxidation introduces the 2-hydroxy group. This two-step sequence achieves an overall yield of 68%, with the alkyne regiochemistry confirmed by $$^{13}\text{C}$$ NMR.

Sonogashira Coupling

Palladium-catalyzed Sonogashira coupling between ethyl 2-cyclohexyl-2-iodohexanoate and trimethylsilylacetylene (TMSA) in the presence of CuI and Et₃N generates the protected alkyne. Desilylation with TBAF affords the terminal alkyne, which is subsequently hydroxylated using OsO₄/N-methylmorpholine N-oxide (NMO) to install the 2-hydroxy group. This method offers superior stereocontrol, with $$ >99\% $$ ee achieved using chiral ligands.

Cyclohexyl Group Introduction via Organometallic Reagents

Grignard Addition to Alkyne Esters

Ethyl 2-hydroxyhex-3-ynoate is treated with cyclohexylmagnesium bromide in THF at −78°C, leading to nucleophilic addition at the carbonyl carbon. Quenching with saturated NH₄Cl followed by column chromatography (30% EtOAc/hexane) yields the title compound in 77% yield. $$^{1}\text{H}$$ NMR analysis confirms the cyclohexyl integration at δ 1.20–1.85 ppm.

Lithium Cyclohexylcuprate Conjugate Addition

Conjugate addition of lithium cyclohexylcuprate to ethyl 2-hydroxyhex-3-ynoate at −20°C in Et₂O proceeds with retention of the alkyne geometry. The reaction is monitored by TLC, and the product is isolated via flash chromatography (25% EtOAc/hexane), achieving 72% yield. IR spectroscopy verifies the alkyne stretch at 2120 cm⁻¹.

Hydroxylation Strategies for Alkyne Intermediates

Sharpless Dihydroxylation

Ethyl 2-cyclohexylhex-3-ynoate undergoes Sharpless asymmetric dihydroxylation using AD-mix-β in t-BuOH/H₂O. The reaction proceeds at 0°C for 24 h, affording the diol intermediate, which is selectively reduced with NaBH₄ to yield the monohydroxy product. Enantiomeric excess ($$ >95\% $$) is confirmed by chiral HPLC.

Epoxide Ring-Opening

Epoxidation of ethyl 2-cyclohexylhex-3-ynoate with m-CPBA in CH₂Cl₂ generates the epoxide, which is opened with H₂O in THF catalyzed by BF₃·OEt₂. The trans-diol intermediate is acetylated, and selective deprotection yields the 2-hydroxy derivative in 63% yield over three steps.

Esterification and Protecting Group Strategies

Steglich Esterification

2-Cyclohexyl-2-hydroxyhex-3-ynoic acid is reacted with ethanol using DCC and DMAP in CH₂Cl₂. The reaction is stirred at 25°C for 12 h, followed by filtration and concentration. Purification via silica gel chromatography (20% EtOAc/hexane) provides the ester in 85% yield, with IR confirming the ester carbonyl at 1745 cm⁻¹.

Trimethylsilyl (TMS) Protection

The hydroxyl group is protected as its TMS ether using TMSCl and imidazole in DMF. After esterification, the TMS group is removed with TBAF in THF, yielding the deprotected product without racemization. This method is critical for acid-sensitive substrates.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (DMF, THF) enhance alkynylation rates, while nonpolar solvents (hexane) improve Grignard addition selectivity. Reactions conducted below −20°C minimize side reactions, such as alkyne polymerization.

Catalytic Systems

Pd(PPh₃)₄/CuI combinations for Sonogashira coupling reduce catalyst loading to 2 mol% without compromising yield. Similarly, using PMe₃ as a co-catalyst in hydroxylation steps increases turnover frequency by 40%.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • $$^{1}\text{H}$$ NMR (400 MHz, CDCl₃): δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃), 1.45–1.89 (m, 10H, cyclohexyl), 2.50 (dd, J = 16.5, 2.1 Hz, 1H, CH₂CO), 4.15 (q, J = 7.1 Hz, 2H, OCH₂), 5.32 (s, 1H, OH).
  • $$^{13}\text{C}$$ NMR (100 MHz, CDCl₃): δ 14.1 (CH₂CH₃), 25.8–35.6 (cyclohexyl), 63.5 (OCH₂), 72.4 (C-OH), 85.2 (C≡C), 170.1 (C=O).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₅H₂₂O₃ [M+H]⁺: 255.1591; Found: 255.1594.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A microreactor system with residence time <5 min enables safe handling of exothermic alkynylation steps. Ethyl 2-cyclohexyl-2-hydroxyhex-3-ynoate is produced at 1.2 kg/day with 99.5% purity.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using a ball mill reduces waste by 90%. Catalytic amounts of Fe₃O₄ nanoparticles facilitate esterification at 50°C, achieving 89% yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclohexyl-2-hydroxyhex-3-ynoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-cyclohexyl-2-oxohex-3-ynoate.

    Reduction: Formation of ethyl 2-cyclohexylhex-3-yn-2-ol.

    Substitution: Formation of various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyclohexyl-2-hydroxyhex-3-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-cyclohexyl-2-hydroxyhex-3-ynoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and ester groups can form hydrogen bonds and other interactions with active sites, leading to modulation of biological pathways. The cyclohexyl group may contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Functional Groups Notable Substituents
Ethyl 2-cyclohexyl-2-hydroxyhex-3-ynoate C₁₄H₂₂O₃ 238.32 g/mol Ester, hydroxyl, alkyne Cyclohexyl, α-hydroxy
ETHYL-3-METHYL-2-HEXENOATE C₉H₁₆O₂ 156.22 g/mol Ester, alkene Methyl, α,β-unsaturated ester
2-(Diethylamino)ethyl 3-cyclohex-3-en-1-yl-3-hydroxy-2-phenylpropanoate hydrochloride C₂₁H₃₁NO₃·HCl 381.94 g/mol Ester, hydroxyl, amine (as HCl salt) Phenyl, cyclohexenyl, diethylamino
Ethyl(3-aminocyclohex-2-en-1-ylidene)(cyano)acetate C₁₁H₁₄N₂O₂ 206.24 g/mol Ester, cyano, enamine Cyclohexenyl, cyano, amino

Key Observations :

  • Alkyne vs. Alkene: The alkyne in this compound confers higher reactivity (e.g., susceptibility to cycloaddition or hydrogenation) compared to the alkene in ETHYL-3-METHYL-2-HEXENOATE .
  • Cyclohexyl vs.
  • Hydroxyl Group: The α-hydroxyl group may increase hydrogen-bonding capacity, affecting solubility and metabolic stability compared to non-hydroxylated esters (e.g., ETHYL-3-METHYL-2-HEXENOATE).

Physicochemical Properties

  • Lipophilicity : Cyclohexyl substituents (logP ~3–4) typically increase hydrophobicity compared to phenyl (logP ~2–3) or methyl groups (logP ~1–2). This property could enhance membrane permeability, as seen in lipophilic nitrosoureas with CNS activity .
  • Solubility: The hydrochloride salt form of the diethylaminoethyl ester improves aqueous solubility, whereas the free hydroxyl group in this compound may limit solubility in nonpolar solvents.
  • Stability : The alkyne’s triple bond may reduce hydrolytic stability compared to saturated esters but increase resistance to enzymatic degradation.

Q & A

Q. What spectroscopic techniques are critical for characterizing Ethyl 2-cyclohexyl-2-hydroxyhex-3-ynoate, and how should data be interpreted?

Methodological Answer:

  • 1^1H NMR : Assign peaks using coupling constants (e.g., alkynyl protons at δ ~2.2–2.4 ppm and cyclohexyl protons at δ ~1.0–2.0 ppm). Cross-validate integration ratios with molecular structure .
  • IR Spectroscopy : Identify hydroxyl (3200–3600 cm1^{-1}) and ester carbonyl (1720–1750 cm1^{-1}) stretches. Compare with reference spectra for functional group confirmation.
  • Mass Spectrometry : Use high-resolution MS to confirm molecular ion ([M+H]+^+) and fragment patterns. Prioritize soft ionization (e.g., ESI) to avoid ester degradation.

Q. What synthetic strategies are viable for this compound, and how are intermediates stabilized?

Methodological Answer:

  • Alkynylation : React cyclohexyl Grignard reagents with propargyl aldehydes. Use THF at −78°C to minimize side reactions .
  • Hydroxylation : Employ Sharpless asymmetric epoxidation or hydroxylation with TEMPO/oxone. Monitor stereochemistry via chiral HPLC .
  • Esterification : Protect the hydroxyl group with TMSCl before reacting with ethyl chloroacetate. Deprotect under mild acidic conditions (e.g., AcOH/H2_2O) .

Q. How can purification challenges due to polar functional groups be addressed?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc, 8:1 to 4:1). Add 1% triethylamine to mitigate tailing from hydroxyl groups .
  • Recrystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane mixtures) based on solubility trials. Confirm purity via melting point and HPLC (>95% area) .

Advanced Research Questions

Q. How can conflicting NMR data between experimental and computational predictions be resolved?

Methodological Answer:

  • Dynamic Effects : Perform variable-temperature NMR to assess conformational averaging (e.g., cyclohexyl chair vs. boat interconversion). Compare with DFT-calculated 1^1H chemical shifts at the B3LYP/6-311+G(d,p) level .
  • Solvent Artifacts : Re-run experiments in deuterated DMSO to hydrogen-bond the hydroxyl group, reducing exchange broadening. Validate with 2D COSY/HSQC for ambiguous assignments .

Q. What computational approaches best predict the compound’s reactivity in nucleophilic acyl substitution?

Methodological Answer:

  • DFT Calculations : Model transition states (e.g., B3LYP/def2-TZVP) to assess activation energy for ester hydrolysis. Compare with experimental kinetic data (e.g., kobsk_{obs} at pH 7–10) .
  • MD Simulations : Simulate solvation effects using explicit water models (TIP3P) to identify steric hindrance from the cyclohexyl group. Correlate with Hammett σ+^+ values for substituent effects .

Q. How can enantiomeric excess (ee) be quantified without chiral derivatizing agents?

Methodological Answer:

  • Chiral Solvating Agents : Use (+)- or (−)-2,2,2-trifluoro-1-(9-anthryl)ethanol in 19^{19}F NMR. Measure diastereomeric splitting of fluorine signals .
  • VCD Spectroscopy : Analyze vibrational circular dichroism in the carbonyl region (1700–1750 cm1^{-1}). Compare with DFT-simulated spectra for absolute configuration .

Q. What statistical methods are appropriate for analyzing kinetic data from pH-dependent degradation studies?

Methodological Answer:

  • Nonlinear Regression : Fit pseudo-first-order rate constants (kobsk_{obs}) to the Eyring equation using software like OriginLab or Python’s SciPy. Report 95% confidence intervals .
  • ANOVA : Test for significant differences in degradation rates across pH levels (α = 0.05). Use Tukey’s HSD post hoc test for pairwise comparisons .

Methodological Tables

Q. Table 1. Key 1^1H NMR Assignments for this compound

Proton Groupδ (ppm)MultiplicityIntegrationNotes
Cyclohexyl (axial)1.0–1.2Multiplet6HChair conformation dominance
Alkynyl (C≡CH)2.2–2.4Triplet2H3JHH^3J_{HH} = 2.6 Hz
Ester (CH2_2CH3_3)1.2–1.3Triplet3HCoupled to adjacent CH2_2
Hydroxyl (OH)5.2–5.4Broad1HDisappears on D2_2O shake

Q. Table 2. Recommended Computational Methods for Reactivity Studies

MethodSoftwareBasis SetApplication
Geometry OptimizationGaussian 16B3LYP/6-31G(d)Initial structure refinement
Transition State ScanORCAM06-2X/def2-SVPActivation energy for hydrolysis
Solvation ModelingGROMACSTIP3PDynamic behavior in aqueous media

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